molecular formula C13H19NO2 B080110 Hexyl 4-aminobenzoate CAS No. 13476-55-6

Hexyl 4-aminobenzoate

Cat. No.: B080110
CAS No.: 13476-55-6
M. Wt: 221.29 g/mol
InChI Key: UWIGKXXCHKVGHW-UHFFFAOYSA-N
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Description

Hexyl 4-aminobenzoate is an organic compound with the molecular formula C13H19NO2. It is an ester derivative of 4-aminobenzoic acid, where the amino group is positioned para to the ester group. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the esterification of 4-aminobenzoic acid with hexanol in the presence of an acid catalyst, followed by purification steps such as distillation and recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: Hexyl 4-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products Formed:

    Oxidation: Nitrohexyl benzoate.

    Reduction: Hexyl 4-aminobenzyl alcohol.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Hexyl 4-aminobenzoate has several applications in scientific research:

Mechanism of Action

Hexyl 4-aminobenzoate can be compared with other similar compounds such as:

    Benzocaine: Another ester of 4-aminobenzoic acid, commonly used as a local anesthetic.

    Procaine: A local anesthetic with a similar structure but different pharmacokinetic properties.

    Tetracaine: A more potent local anesthetic with a longer duration of action.

Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different solubility and membrane permeability characteristics compared to shorter-chain analogs like benzocaine .

Comparison with Similar Compounds

  • Benzocaine
  • Procaine
  • Tetracaine
  • Butamben
  • Declopramide
  • Metoclopramide

Properties

IUPAC Name

hexyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIGKXXCHKVGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871957
Record name Hexyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779259
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13476-55-6
Record name Benzoic acid, 4-amino-, hexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013476556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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